molecular formula C13H21NO3 B7892677 (1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B7892677
M. Wt: 239.31 g/mol
InChI Key: YEKYAQUJESJBFI-AOOOYVTPSA-N
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Description

(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4) is a bicyclic tertiary amine derivative with a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . It is characterized by a rigid [3.3.1] bicyclic framework, a ketone group at position 3, and a tert-butyl carbamate (Boc) protecting group at the bridgehead nitrogen. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting nicotinic acetylcholine receptors (nAChRs) and antiviral agents .

Synthetically, it is prepared via cyclization reactions under basic conditions (e.g., K₂CO₃ in methanol) or through multi-step protocols involving paraformaldehyde and benzylamine . Its stereochemistry (1R,5S) is essential for maintaining conformational stability, which influences its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYAQUJESJBFI-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variations

tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
  • Key Difference : The oxo group is at position 9 instead of 3.
  • Impact :
    • Reactivity : The 9-oxo derivative is less reactive toward nucleophilic attacks due to reduced ring strain compared to the 3-oxo isomer .
    • Synthesis : Synthesized via Mannich reactions with paraformaldehyde and benzylamine, yielding 89% under optimized conditions .
  • Applications : Used in subtype-selective nAChR modulators .

Table 1: Comparison of Oxo Positional Isomers

Property 3-Oxo Derivative 9-Oxo Derivative
Molecular Formula C₁₂H₁₉NO₄ C₁₃H₂₁NO₃
Molecular Weight (g/mol) 241.28 240.30
Key Reactivity High (3-ketone) Moderate (9-ketone)
Reported Yield in Synthesis 89% 34%

Heteroatom Substitutions

tert-Butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1935523-86-6)
  • Key Difference : Incorporates two oxygen atoms (3,7-dioxa).
  • Impact :
    • Solubility : Increased hydrophilicity due to ether linkages.
    • Electronic Effects : Reduced basicity of the nitrogen atom, altering interactions with biological targets .
  • Applications : Explored in antiviral drug candidates, though less active than diazabicyclo analogues .

Amino-Substituted Derivatives

tert-Butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Key Difference: Amino group at position 3.
  • Impact: Functionalization: The amino group enables coupling reactions (e.g., with isobutyric acid via HATU) for prodrug development . Bioactivity: Demonstrated moderate antiviral activity (34% yield in synthesis) .

Table 2: Amino vs. Hydroxy Derivatives

Compound 3-Amino Derivative 3-Hydroxy Derivative
Molecular Formula C₁₁H₂₀N₂O₂ C₁₃H₂₃NO₃
Key Functional Group Reactivity Nucleophilic amine Polar hydroxyl
Reported Biological Activity Antiviral nAChR modulation

Ring Size and Bicyclic Frameworks

8-Azabicyclo[3.2.1]octane Analogues
  • Key Difference : Smaller [3.2.1] ring system.
  • Impact :
    • Conformational Flexibility : Reduced rigidity compared to [3.3.1] systems, affecting binding to targets like nAChRs .
    • Synthesis : Lower yields (45–58%) due to steric challenges in cyclization .

Table 3: Ring Size Comparison

Property [3.3.1] Nonane [3.2.1] Octane
Ring Atoms 9 8
Typical Yield in Synthesis 89% 58%
Target Relevance High (nAChRs) Moderate (CCR5)

Stereochemical Variations

(1R,3r,5S)-3-Hydroxy Derivative (Compound 57a )
  • Key Difference : Hydroxyl group at position 3 with specific stereochemistry (3r).
  • Impact :
    • Pharmacokinetics : Increased polarity improves solubility but reduces blood-brain barrier penetration.
    • Derivatization : Used to synthesize pyrazine-substituted analogues (e.g., 58a) for enhanced receptor binding .

Key Research Findings

Antiviral Activity: Diazabicyclo[3.3.1]nonane derivatives with sulfonamide groups show IC₅₀ values < 100 nM against HIV-1, outperforming smaller ring analogues .

Receptor Selectivity : The [3.3.1] framework exhibits higher subtype selectivity for α4β2 nAChRs compared to [3.2.1] systems, attributed to optimal cavity size .

Synthetic Efficiency: Boc-protected 3-oxo derivatives achieve yields >85% under mild conditions (K₂CO₃/MeOH), whereas amino derivatives require costly catalysts (Pd-C) .

Biological Activity

(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, identified by its CAS number 512822-27-4, is a bicyclic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 241.32 g/mol. The compound features a bicyclic structure that is characteristic of various biologically active molecules.

PropertyValue
Molecular FormulaC13H21NO3
Molecular Weight241.32 g/mol
CAS Number512822-27-4
Purity≥97%
Physical FormSolid

Research indicates that compounds within the bicyclo[3.3.1]nonane family, including this compound, exhibit significant interactions with Class I PI3-kinase enzymes. These enzymes are crucial in various signaling pathways associated with cell proliferation and survival, particularly in cancer biology.

Key Findings:

  • Inhibition of PI3-Kinase : The compound has been shown to selectively inhibit Class I PI3K isoforms, particularly PI3Kα and PI3Kβ, which are implicated in tumorigenesis and cancer progression .
  • Anti-tumor Activity : Studies suggest that the inhibition of these pathways can lead to reduced cellular proliferation in cancer cells, highlighting its potential as an anti-cancer agent .

Anticancer Properties

The biological activity of this compound has been evaluated in various preclinical studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of several cancer cell lines by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway.
  • Selectivity : The compound exhibits selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

Additionally, this compound has shown promise in modulating inflammatory responses:

  • Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

Several studies have documented the effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the anti-proliferative effects on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against MCF7 and MDA-MB-231 cell lines.
  • Inflammatory Disease Model :
    • Objective : To evaluate anti-inflammatory properties in a murine model of arthritis.
    • Methodology : Administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers.
    • Results : Histological analysis showed decreased infiltration of inflammatory cells compared to controls.

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